![molecular formula C18H20BrNO2 B15306314 tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate CAS No. 330792-90-0](/img/structure/B15306314.png)
tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate: is a chemical compound with the molecular formula C17H18BrNO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution: Products vary depending on the nucleophile used.
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of amines or alcohols.
科学的研究の応用
Chemistry:
- Used as a substrate in Suzuki coupling reactions to form biaryls.
- Employed in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential use in drug development and medicinal chemistry.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings .
作用機序
The mechanism of action of tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are often studied using computational chemistry and molecular modeling techniques .
類似化合物との比較
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate
- tert-Butyl (4-bromophenyl)carbamate
Comparison:
- tert-Butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate is unique due to the presence of both a bromophenyl and a phenyl group attached to the carbamate moiety. This structural feature imparts distinct chemical and physical properties compared to other similar compounds.
- The presence of the bromine atom makes it a versatile intermediate for further functionalization through substitution reactions.
- Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
330792-90-0 |
|---|---|
分子式 |
C18H20BrNO2 |
分子量 |
362.3 g/mol |
IUPAC名 |
tert-butyl N-[(4-bromophenyl)-phenylmethyl]carbamate |
InChI |
InChI=1S/C18H20BrNO2/c1-18(2,3)22-17(21)20-16(13-7-5-4-6-8-13)14-9-11-15(19)12-10-14/h4-12,16H,1-3H3,(H,20,21) |
InChIキー |
AJGLTMQPCLBQHW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15306236.png)




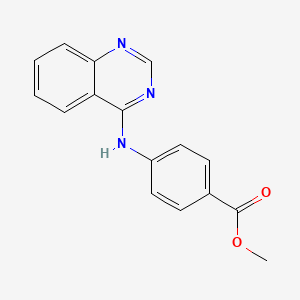
![5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid](/img/structure/B15306267.png)
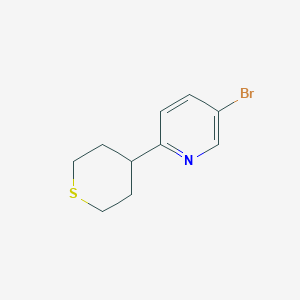
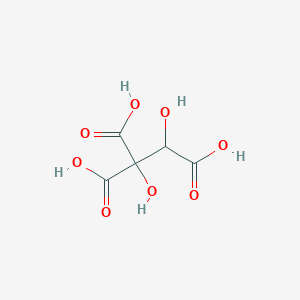
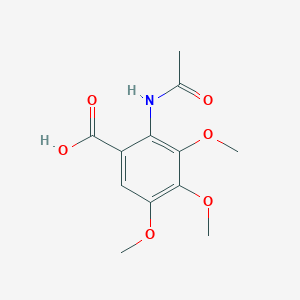
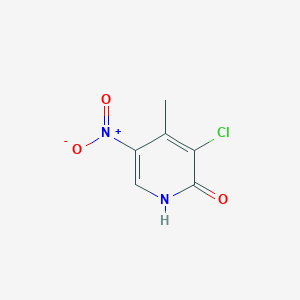
![dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine](/img/structure/B15306307.png)


